molecular formula C24H22ClNO3S B2776385 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone CAS No. 1448122-15-3

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone

Cat. No.: B2776385
CAS No.: 1448122-15-3
M. Wt: 439.95
InChI Key: LQKVWJBHJGACPK-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This hybrid molecule incorporates distinct pharmacophoric elements: a diphenylethanone scaffold, a chlorophenyl sulfonyl group, and a pyrrolidine ring. Researchers can leverage this unique structure to investigate structure-activity relationships, particularly for central nervous system (CNS) and antiviral targets. The diphenylethanone core is a structure of high interest in neuroscience research . The incorporation of a pyrrolidine ring is a common strategy in drug design to optimize properties like solubility and metabolic stability, as seen in studies on pyrrolidine-2,5-dione derivatives for CNS applications . Furthermore, the (4-chlorophenyl)sulfonyl moiety is a key feature in compounds with demonstrated biological activity. Sulfonamide derivatives have been extensively studied for their antiviral properties, including activity against viruses like the tobacco mosaic virus , while similar groups are present in patented compounds with claimed antihistaminic effects . This combination of features makes 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone a valuable chemical tool for probing biological mechanisms and developing new therapeutic agents. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO3S/c25-20-11-13-21(14-12-20)30(28,29)22-15-16-26(17-22)24(27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22-23H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKVWJBHJGACPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine to form the sulfonyl-pyrrolidine intermediate. This intermediate is then reacted with 2,2-diphenylethanone under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring and diphenylethanone moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2,2-diphenylethanone

  • Core: Retains the 2,2-diphenylethanone backbone.
  • Substituent : A 4-hydroxyphenyl group replaces the pyrrolidine-sulfonyl moiety.
  • Properties: Higher polarity due to the phenolic -OH group, with a melting point of 174–180°C . Synthesized via Fries rearrangement, unlike the main compound, which likely requires sulfonation and heterocyclic coupling.

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone

  • Core: Ethanone linked to pyrrolidine.
  • Substituent : A triazole-thioether group with 4-chlorophenyl and pyridinyl substituents.
  • Properties : The sulfanyl (S-) bridge may reduce oxidative stability compared to the sulfonyl group in the main compound. CAS RN: 626209-13-0 .

Heterocyclic Variations

1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone

  • Heterocycle : Piperidine replaces pyrrolidine.
  • Substituent : Chlorophenyl and methyl groups on a pyrrole ring.

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone

  • Heterocycle : Morpholine replaces pyrrolidine.
  • Substituent : Indole-chlorophenylmethyl group.
  • Properties : Morpholine’s oxygen atom improves aqueous solubility (MLS000101473) , a trait absent in the pyrrolidine-based main compound.

Sulfur-Containing Group Variations

1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine

  • Sulfur Group : Methylsulfanyl-thiophene replaces pyrrolidine-sulfonyl.
  • Properties : Thiophene’s aromaticity and methylsulfanyl’s lower polarity result in a density of 1.36 g/cm³ , contrasting with the sulfonyl group’s higher polarity in the main compound.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Sulfur Group : Sulfanyl-linked pyrazole.
  • Properties : Trifluoromethyl and aldehyde groups introduce distinct reactivity, diverging from the main compound’s ketone and sulfonyl functionalities .

Comparative Data Table

Compound Name Core Structure Heterocycle Sulfur Group Key Physical/Biological Notes Reference
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone 2,2-Diphenylethanone Pyrrolidine Sulfonyl High stability, moderate lipophilicity -
1-(4-Hydroxyphenyl)-2,2-diphenylethanone 2,2-Diphenylethanone None None m.p. 174–180°C, polar
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone Ethanone Pyrrolidine Sulfanyl CAS 626209-13-0
1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone Ethanone Piperidine None Increased steric bulk
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone Ethanone Morpholine Sulfonyl Improved solubility
1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine Thiophene-carbonyl Pyrrolidine Methylsulfanyl Density 1.36 g/cm³

Research Implications

  • Synthetic Accessibility: The main compound’s synthesis likely requires multi-step functionalization (sulfonation, heterocyclic coupling), contrasting with Fries rearrangement used for simpler diphenylethanones .
  • Solubility and Bioavailability : Morpholine-containing analogues (e.g., ) may exhibit superior solubility, while piperidine derivatives (e.g., ) could improve membrane permeability.

Biological Activity

The compound 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

  • IUPAC Name : 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone
  • Molecular Formula : C₁₅H₁₄ClNO₃S
  • Molecular Weight : 355.9 g/mol
  • CAS Number : 1448045-26-8

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
SolubilityN/A

Pharmacological Effects

Research indicates that compounds containing the sulfonyl group, particularly those similar to 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone , exhibit a range of biological activities:

  • Antibacterial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes .
  • Anticancer Properties : Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The sulfonamide moiety interacts with active sites on enzymes, inhibiting their function and disrupting metabolic pathways.
  • Cell Signaling Modulation : Compounds with similar structures can modulate cell signaling pathways that lead to apoptosis in cancer cells .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several sulfonamide derivatives against common bacterial strains. The findings indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition Study

In an investigation focused on enzyme inhibition, the compound was tested for its ability to inhibit AChE. Results showed a promising inhibitory effect, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Evaluation

A study conducted on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The mechanism involved the release of cytochrome c and activation of caspases, leading to programmed cell death .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives and coupling with diphenylethanone precursors. Key steps include:

  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonyl-pyrrolidine intermediate .
  • Coupling : Using nucleophilic substitution or condensation reactions to attach the diphenylethanone moiety. Temperature control (e.g., reflux in toluene) and solvent polarity adjustments are critical to minimize side products .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Yield optimization requires strict inert atmosphere conditions to prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic methods are most effective for characterizing the molecular structure of this compound, and how can data from these techniques be interpreted to confirm its identity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl and diphenyl groups) and pyrrolidine protons (δ 3.1–3.5 ppm for sulfonyl-adjacent CH₂ groups). Carbon signals for the ketone (C=O) appear at ~200 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with exact mass matching the theoretical value (e.g., C₂₅H₂₂ClNO₃S: calc. 451.11, obs. 451.10) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the sulfonyl-pyrrolidine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for derivatives of this compound across different studies?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., IC₅₀ determination via enzyme inhibition assays) to minimize variability. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Control for Solubility : Address discrepancies caused by differential solubility in assay buffers by using standardized co-solvents (e.g., DMSO ≤0.1%) and measuring compound stability via HPLC .
  • Data Normalization : Normalize activity data to reference compounds (e.g., positive/negative controls) to account for batch-to-batch variability .

Q. What strategies are recommended for designing derivatives of this compound to enhance selectivity toward specific molecular targets, such as neurotransmitter receptors or enzymes?

Methodological Answer:

  • Functional Group Modifications :
    • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the chlorophenyl ring to enhance binding to hydrophobic pockets in enzyme active sites .
    • Replace the diphenylethanone moiety with bioisosteres (e.g., benzothiophene) to improve metabolic stability while retaining target engagement .
  • Structure-Activity Relationship (SAR) Studies : Use iterative synthesis and testing cycles to map critical pharmacophores. For example, varying the pyrrolidine substituents can modulate selectivity for G-protein-coupled receptors vs. ion channels .
  • Computational Docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and prioritize derivatives with optimal steric and electronic complementarity .

Q. How can researchers elucidate the mechanism of action of this compound when interacting with poorly characterized biological targets?

Methodological Answer:

  • Pull-Down Assays : Use biotinylated analogs of the compound to isolate target proteins from cell lysates, followed by LC-MS/MS for identification .
  • Kinetic Studies : Perform time-resolved fluorescence or surface plasmon resonance (SPR) to measure association/dissociation rates and infer binding mechanisms .
  • Gene Knockdown/CRISPR : Silence putative targets (e.g., kinases) and assess rescue of compound-induced phenotypes to confirm functional relevance .

Q. What experimental approaches are recommended to address stability issues during long-term storage or in vitro assays?

Methodological Answer:

  • Accelerated Stability Testing : Store the compound under stress conditions (40°C, 75% RH) and monitor degradation via HPLC-UV. Use lyophilization for hygroscopic samples .
  • Protective Formulations : Encapsulate in cyclodextrins or lipid nanoparticles to prevent oxidation of the sulfonyl group .
  • In Situ Stability Monitoring : Embed fluorescent probes (e.g., dansyl tags) to track real-time degradation in cell-based assays .

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